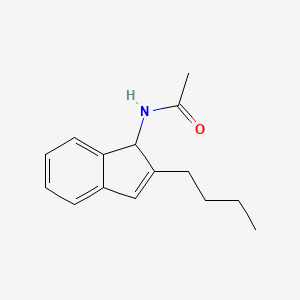

4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

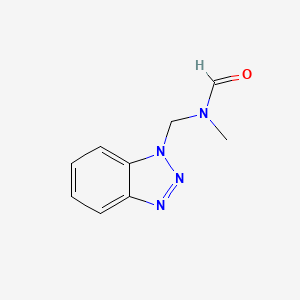

4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by the name of BBIT and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Tyrosine Kinase Inhibitors

A study by Rewcastle et al. (1996) discussed the synthesis of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds are significant for their potential in cancer treatment due to their ability to inhibit EGFR.

Synthesis of Bromo-Dihydroisoquinolines

In another study, He et al. (2016) described the rhodium-catalyzed synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines. The research highlights the formation of bromonium ylides, which are crucial intermediates in organic synthesis.

Preparation of N-Substituted Dihydroisoquinolinones

Freeman et al. (2023) developed a method for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds. The study, found here, outlines a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence, showcasing the versatility of these compounds in chemical synthesis.

Hypotensive Agents

A 2003 study by Kumar et al. explored quinazolinones as hypotensive agents. They synthesized a series of compounds demonstrating significant blood pressure-lowering activity, indicating the potential of these compounds in cardiovascular research.

Gold-Catalyzed Cycloaddition

Zhong et al. (2020) reported on the gold(I)-catalyzed intramolecular [4 + 2] cycloaddition of ortho-(N-tethered 1,6-diynyl)benzaldehydes to 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones. Their research, accessible here, contributes to the field of organic synthesis, particularly in the formation of complex cyclic structures.

Stereochemistry Studies

Collins et al. (1989) investigated the stereochemistry of some 3-amino(aryl)methylphthalides and the derived 3-aryl-4-hydroxy-3,4-dihydroisoquinolin-1(2H)-ones. Their study, found here, enhances understanding of stereochemical properties in chemical compounds, which is crucial in the design of drugs and other active molecules.

Anticancer Activity

Xiong et al. (2022) synthesized 4-tetrazolyl-3,4-dihydroquinazoline derivatives with notable anticancer activity. Their approach and findings, detailed here, highlight the potential of these compounds in the treatment of cancer.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final product. The synthesis pathway involves the use of various chemical reactions such as Friedel-Crafts acylation, reduction, and condensation reactions.", "Starting Materials": [ "4-bromobenzoyl chloride", "p-toluidine", "isoquinoline", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Friedel-Crafts acylation of isoquinoline with 4-bromobenzoyl chloride in the presence of aluminum chloride to form 4-bromobenzoylisoquinoline", "Step 2: Reduction of 4-bromobenzoylisoquinoline with sodium borohydride in ethanol to form 4-bromobenzoylisoquinoline-1(2H)-one", "Step 3: Condensation of 4-bromobenzoylisoquinoline-1(2H)-one with p-toluidine in the presence of acetic anhydride and sulfuric acid to form 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one", "Step 4: Purification of the final product by recrystallization from ethanol and water" ] } | |

CAS-Nummer |

867135-67-9 |

Produktname |

4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one |

Molekularformel |

C23H17BrN2O2 |

Molekulargewicht |

433.305 |

IUPAC-Name |

4-(4-bromobenzoyl)-3-(4-methylanilino)-2H-isoquinolin-1-one |

InChI |

InChI=1S/C23H17BrN2O2/c1-14-6-12-17(13-7-14)25-22-20(21(27)15-8-10-16(24)11-9-15)18-4-2-3-5-19(18)23(28)26-22/h2-13H,1H3,(H2,25,26,28) |

InChI-Schlüssel |

LEDAVBSJQUYIKU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C(=O)N2)C(=O)C4=CC=C(C=C4)Br |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2570166.png)

![propyl 4-{[7-(2-amino-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2570170.png)

![5-(ethylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570174.png)

![5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2570175.png)

![6-[4-(2-Hydroxy-2-thiophen-2-ylethyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2570177.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B2570178.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2570184.png)